

Unraveling the Transcriptomic Consequences of p300/CBP Inhibition: A Comparative Guide

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A detailed examination of the transcriptomic landscapes shaped by distinct classes of p300/CBP inhibitors reveals nuanced differences in their mechanisms of action and therapeutic potential. This guide provides a comparative analysis of the cellular responses to treatment with histone acetyltransferase (HAT) inhibitors and bromodomain inhibitors, offering insights for researchers, scientists, and drug development professionals.

The paralogous proteins p300 and CREB-binding protein (CBP) are critical transcriptional coactivators that play a central role in regulating gene expression. Their enzymatic HAT activity and their function as scaffolding proteins, mediated in part by their bromodomains, make them attractive targets for therapeutic intervention in a variety of diseases, particularly cancer. This guide dissects the comparative transcriptomics of cells treated with different classes of p300/CBP inhibitors, with a focus on the HAT inhibitor A-485 and the bromodomain inhibitor CCS1477.

Performance Comparison: HAT vs. Bromodomain Inhibition

Transcriptomic analysis of cancer cells treated with A-485 and CCS1477 highlights the differential impact of targeting the HAT versus the bromodomain function of p300/CBP. While both classes of inhibitors can effectively modulate gene expression programs central to cancer cell proliferation and survival, their effects on the global transcriptome are not identical.







A key study in Group 3 medulloblastoma (G3MB) revealed that while both A-485 and CCS1477 impact tumor cells, G3MB cells are particularly sensitive to bromodomain inhibition by CCS1477 compared to HAT inhibition by A-485.[1] This suggests that the scaffolding function of the bromodomain in maintaining genetic dependency networks may be a more critical vulnerability in this context than the enzymatic HAT activity.

In prostate cancer, the bromodomain inhibitor CCS1477 has been shown to decrease the expression of genes regulated by the androgen receptor (AR) and the oncogene c-Myc.[2][3] This leads to the inhibition of tumor cell proliferation in both androgen-sensitive and castration-resistant prostate cancer models. While direct, comprehensive comparative transcriptomic data with A-485 in the same prostate cancer models is limited in the public domain, the available evidence points to distinct transcriptional consequences of targeting these two different functional domains of p300/CBP. Another bromodomain inhibitor, GNE-272, has also been shown to modulate MYC expression.

The following tables summarize the key comparative data on the effects of these inhibitors on gene expression.

Table 1: Overview of Compared p300/CBP Inhibitors



Inhibitor	Target Domain	Mechanism of Action	Key Downregulated Genes/Pathways
A-485	HAT	Competes with acetyl- CoA to inhibit histone and non-histone protein acetylation.	Androgen receptor transcriptional program.
CCS1477	Bromodomain	Prevents the "reading" of acetylated lysine residues on histones and other proteins, disrupting the assembly of transcriptional machinery.	Androgen receptor (AR) and c-Myc regulated genes, IL6/JAK pathway.[2][3] [4]
GNE-272	Bromodomain	Similar to CCS1477, disrupts the interaction of p300/CBP with acetylated proteins.	MYC expression.[5]

Table 2: Comparative Transcriptomic Effects of A-485 and CCS1477 in Group 3 Medulloblastoma

CCS1477 (Bromodomain A-485 (HAT Inhibition) **Feature** Inhibition) Disruption of p300/CBP **Primary Effect** Inhibition of histone acetylation scaffolding function Key Downregulated Pathways MYC-regulated genesets MEK signatures More potent reduction in cell Cellular Outcome Reduced cell growth growth compared to HAT inhibition



This table is a summary based on the findings from the study "Group 3 medulloblastoma transcriptional networks collapse under domain specific EP300/CBP inhibition". For a complete list of differentially expressed genes, please refer to the supplementary materials of the original publication.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in this guide, providing a framework for comparative transcriptomic analysis of p300/CBP inhibitors.

Spike-in RNA-sequencing and Data Analysis (from Shendy et al., Nature Communications, 2024)[1]

Cell Treatment and RNA Isolation:

- Cells were treated with CCS1477, A-485, or matched concentrations of DMSO as a vehicle control for 6 hours.
- Following treatment, cells were counted, isolated, and lysed in Trizol (Thermo Fisher Scientific).
- External RNA consortium control RNAs (ERCC, Ambion) were added directly to the Trizol
 lysate based on the initial cell number before proceeding with RNA extraction.
- RNA samples were treated with DNAse I (Invitrogen) prior to recovery.
- All experiments were performed in biological triplicate.

Library Preparation and Sequencing:

- Total RNA was subjected to ribosomal RNA depletion.
- Sequencing libraries were prepared using the Truseq Stranded Total Library Prep Kit (Illumina).
- Sequencing was performed on a Nextseq-500 instrument, generating paired-end, 100 bp reads.



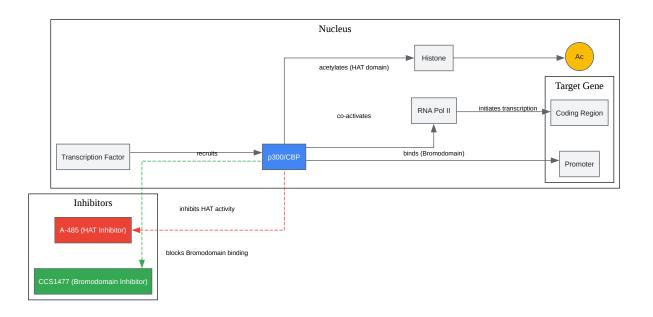
Data Analysis:

- Sequences were aligned to the hg19 human genome build, which included the sequences of the ERCC synthetic spike-in RNAs, using HISAT2 (version 2.1.0) in paired-end mode with default parameters.
- Per-gene expression was quantified using htseq-count with the parameters "-i gene_id -stranded=reverse -f bam -m," against the version 87 canonical GRCh37 gene list from RefSeq, supplemented with ERCC coordinates.
- Transcripts Per Million (TPM)-normalized expression was computed for each gene and synthetic ERCC spike-in RNA.
- Per-gene exon length was calculated across all exons of all isoforms for each gene.

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

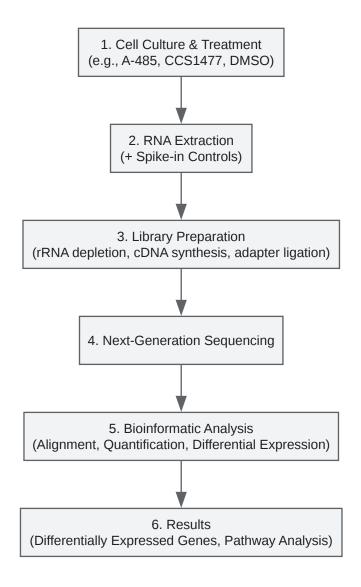




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Caption: Mechanism of p300/CBP action and points of inhibition.





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Caption: Experimental workflow for comparative transcriptomics.

Conclusion

The comparative transcriptomic analysis of cells treated with different p300/CBP inhibitors reveals that targeting distinct functional domains of these coactivators can lead to varied cellular responses. While both HAT and bromodomain inhibitors show promise in preclinical models, the choice of inhibitor may be critical depending on the specific molecular dependencies of the cancer being targeted. The data presented here underscore the importance of a nuanced understanding of p300/CBP biology for the development of effective and targeted epigenetic therapies. Further head-to-head comparative studies, including a wider



range of inhibitors and cancer types, will be invaluable in elucidating the full therapeutic potential of modulating p300/CBP activity.

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